molecular formula C14H15N3 B14019987 o-Toluidine, 4-(p-tolylazo)- CAS No. 63980-18-7

o-Toluidine, 4-(p-tolylazo)-

Cat. No.: B14019987
CAS No.: 63980-18-7
M. Wt: 225.29 g/mol
InChI Key: UIXXDYWWVXRLMZ-UHFFFAOYSA-N
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Description

2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used as dyes and pigments due to their vivid colors. This particular compound is known for its applications in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline typically involves the diazotization of 4-methylbenzenamine followed by coupling with 2-methylaniline. The reaction conditions generally include:

    Diazotization: 4-methylbenzenamine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 2-methylaniline in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium dithionite in aqueous medium or zinc dust in acidic medium.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with functional groups like nitro, sulfonic acid, or halogens.

Scientific Research Applications

2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline has diverse applications in scientific research, including:

    Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy and as a biological marker.

    Medicine: Investigated for its potential pharmacological activities, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components. The compound may exert its effects through:

    Molecular Targets: Binding to proteins, enzymes, or DNA.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-methylphenyl)diazenyl]aniline
  • 2-methyl-4-[(Z)-(2-methylphenyl)diazenyl]aniline
  • 4-methyl-2-[(E)-(4-methylphenyl)diazenyl]aniline

Uniqueness

2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both methyl and aniline groups in the structure provides distinct properties compared to other azo compounds.

Properties

CAS No.

63980-18-7

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

2-methyl-4-[(4-methylphenyl)diazenyl]aniline

InChI

InChI=1S/C14H15N3/c1-10-3-5-12(6-4-10)16-17-13-7-8-14(15)11(2)9-13/h3-9H,15H2,1-2H3

InChI Key

UIXXDYWWVXRLMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)C

Origin of Product

United States

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